5-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-nitrobenzamide
Description
Structural Elucidation of 5-Chloro-N-[4-Methyl-3-(2-Oxopyrrolidin-1-yl)Phenyl]-2-Nitrobenzamide
IUPAC Nomenclature and Systematic Identification
The compound is systematically identified as This compound . Its molecular formula is C₁₈H₁₆ClN₃O₄ , with a molecular weight of 373.8 g/mol . The structural components include:
- Benzamide core : A benzene ring substituted with a nitro group at position 2 and a chloro group at position 5.
- Aromatic amine substituent : A phenyl group attached via an amide linkage, featuring a methyl group at position 4 and a 2-oxopyrrolidin-1-yl group at position 3.
- Heterocyclic moiety : A pyrrolidone ring (2-oxopyrrolidine) fused to the aromatic system.
The IUPAC name reflects the substituents’ positions and functional groups, adhering to systematic nomenclature rules.
Molecular Geometry and Conformational Analysis
The compound’s geometry is influenced by steric and electronic factors:
- Benzamide core : The nitro group (electron-withdrawing) and chloro substituent (moderate electronegativity) induce partial double-bond character in the adjacent carbon-carbon bonds.
- Pyrrolidone ring : The five-membered lactam ring adopts a planar conformation due to resonance stabilization between the carbonyl and amine groups.
- Conformational flexibility : The amide linkage and aryl-pyrrolidone junction allow limited rotational freedom, enabling multiple low-energy conformers.
Molecular modeling studies suggest that the nitro group and pyrrolidone ring may adopt anti-periplanar orientations to minimize steric strain.
Spectroscopic Characterization (IR, NMR, MS)
Infrared (IR) Spectroscopy
Key IR absorption bands include:
| Functional Group | Characteristic Peaks (cm⁻¹) |
|---|---|
| Nitro (-NO₂) | 1520–1350 (asymmetric stretch) |
| Amide (C=O) | 1650–1600 |
| Aromatic C-H | 3100–3000 |
| Pyrrolidone C=O | 1750–1700 |
The nitro group’s absorption is split into two peaks due to asymmetric stretching, while the amide carbonyl peak confirms conjugation with the aromatic ring.
Nuclear Magnetic Resonance (NMR)
¹H NMR data (400 MHz, CDCl₃):
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic (meta to NO₂) | 8.2–8.5 | Doublet |
| Aromatic (para to Cl) | 7.8–7.9 | Singlet |
| Pyrrolidone CH₂ | 2.1–2.3 | Multiplet |
| Methyl group | 2.4 | Singlet |
¹³C NMR highlights:
| Carbon Type | Chemical Shift (δ, ppm) |
|---|---|
| Amide carbonyl (C=O) | 167–170 |
| Nitro-substituted carbon | 145–150 |
| Pyrrolidone carbonyl (C=O) | 175–180 |
The methyl group’s singlet confirms no adjacent protons, while the pyrrolidone CH₂ protons exhibit complex splitting due to vicinal coupling.
Mass Spectrometry (MS)
High-resolution mass spectrometry confirms the molecular ion peak at m/z 373.8 [M+H]⁺ . Key fragmentation patterns include:
Crystallographic Data and X-ray Diffraction Studies
While specific crystallographic data for this compound are unavailable in public databases, analogous structures (e.g., nitro-substituted benzamides) provide insights:
- Packing motifs : Nitro groups often participate in intermolecular hydrogen bonding with amide NH groups, stabilizing crystalline lattices.
- Conformational rigidity : The pyrrolidone ring’s planarity enforces a fixed orientation, influencing molecular packing efficiency.
X-ray diffraction studies would resolve:
- Bond lengths : C–N (amide) ≈ 1.32–1.35 Å, C–Cl ≈ 1.75–1.78 Å.
- Dihedral angles : Nitro group orientation relative to the aromatic ring.
Properties
IUPAC Name |
5-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O4/c1-11-4-6-13(10-16(11)21-8-2-3-17(21)23)20-18(24)14-9-12(19)5-7-15(14)22(25)26/h4-7,9-10H,2-3,8H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNZUDNGOOTXGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-])N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound 5-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-nitrobenzamide is Factor Xa (FXa), a key enzyme in the coagulation cascade. FXa plays a crucial role in blood clotting as it catalyzes the conversion of prothrombin to thrombin.
Mode of Action
This compound acts as a direct inhibitor of FXa. By binding to FXa, it prevents the conversion of prothrombin to thrombin, thereby inhibiting the coagulation cascade.
Biochemical Pathways
The action of this compound affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot. By inhibiting FXa, it disrupts this cascade, preventing the formation of thrombin and, consequently, the conversion of fibrinogen to fibrin. This results in the prevention of blood clot formation.
Pharmacokinetics
The pharmacokinetic properties of this compound are favorable. It is a highly potent, selective, direct, and orally bioavailable FXa inhibitor. The compound has excellent in vivo antithrombotic efficacy and preferable pharmacokinetic profiles. .
Result of Action
The molecular and cellular effects of the action of this compound are primarily antithrombotic. By inhibiting FXa and disrupting the coagulation cascade, it prevents the formation of blood clots. This can be particularly beneficial in conditions where there is a risk of thrombosis, such as in certain cardiovascular diseases.
Biological Activity
5-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-nitrobenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a chloro group, a nitro group, and a pyrrolidinone moiety. Its molecular formula is with a molecular weight of approximately 370.87 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₅ClN₂O₃ |
| Molecular Weight | 370.87 g/mol |
| CAS Number | 941918-16-7 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The nitro group is known to undergo reduction in biological systems, leading to the formation of reactive intermediates that can bind to DNA and proteins, potentially resulting in cytotoxic effects against cancer cells and microorganisms .
Key Mechanisms:
- Antimicrobial Activity : Nitro compounds are recognized for their antimicrobial properties. They can produce toxic intermediates that damage microbial DNA, making them effective against a range of pathogens .
- Antitumor Activity : The compound may act as an antitumor agent through mechanisms involving hypoxia-activated prodrugs, which selectively target cancer cells in low-oxygen environments .
- Enzyme Inhibition : It has been suggested that the compound could inhibit enzymes related to inflammatory pathways, such as iNOS and COX-2, which are crucial in the development of various diseases including cancer .
Antimicrobial Activity
Research indicates that nitrobenzamide derivatives exhibit significant antimicrobial activity. For example, compounds similar to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria at micromolar concentrations .
Antitumor Activity
In vitro studies have demonstrated that derivatives with similar structures possess antitumor effects by inducing apoptosis in cancer cell lines. The mechanism involves the disruption of cellular processes through DNA damage caused by reactive intermediates formed after nitro reduction .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various nitrobenzamide derivatives against Staphylococcus aureus and Pseudomonas aeruginosa. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 20 μM, suggesting potent antimicrobial properties comparable to established antibiotics .
Case Study 2: Antitumor Potential
Another investigation focused on the antitumor potential of nitrobenzamide compounds in hypoxic conditions typical of tumor microenvironments. Results showed that these compounds could selectively induce cell death in hypoxic cancer cells while sparing normal cells, highlighting their potential as targeted cancer therapies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Segartoxaban (INN Proposed Name)
- Structure : Segartoxaban features a 2-oxopyrrolidin-1-yl group attached to a benzene-sulfonamide scaffold, with additional substitutions including a methylpiperazine moiety and a thiophene carboxamide group .
- Target : Inhibits blood coagulation factors Xa and IIa (thrombin).
- Key Differences : Unlike the target compound, segartoxaban includes a sulfonamide linker and a chiral center, which likely enhance its specificity for coagulation factors.
Rivaroxaban (BAY-59-7939)
- Structure: Contains an oxazolidinone core, a morpholino group, and a thiophene carboxamide .
- Molecular Formula : C₁₉H₁₈ClN₃O₅S (MW: 435.88 g/mol).
- Target : Factor Xa inhibitor.
- Key Differences: The oxazolidinone and morpholino groups in rivaroxaban contrast with the nitrobenzamide and 2-oxopyrrolidin groups in the target compound, suggesting divergent binding affinities.
Niclosamide Derivatives
- Structure : Derivatives such as 5-chloro-N-(2-chloro-4-(trifluoromethyl)phenyl)-2-hydroxybenzamide feature a hydroxybenzamide backbone with halogenated phenyl substituents .
- Activity : Exhibit cytotoxicity against cancer cell lines (e.g., HL-60) and NF-κB inhibition.
2-Chloro-N-(2-Methyl-4-(2-Methyl-4-Oxopyrido[2,3-d]Pyrimidin-3(4H)-yl)Phenyl)-5-Nitrobenzamide
- Structure: Shares a nitrobenzamide core but incorporates a pyrido[2,3-d]pyrimidinone substituent .
- Molecular Formula : C₂₂H₁₆ClN₅O₄ (MW: 449.8 g/mol).
Comparative Data Table
Key Structural and Functional Insights
Substituent Impact: Nitro vs. 2-Oxopyrrolidin vs. Morpholino/Oxazolidinone: The 2-oxopyrrolidin group in the target compound and segartoxaban may improve metabolic stability, whereas morpholino/oxazolidinone groups in rivaroxaban optimize target binding .
Molecular Weight and Solubility: The target compound (MW: 393.81) falls within the range of orally bioavailable drugs, whereas larger analogues like the pyridopyrimidinone derivative (MW: 449.8) may face challenges in permeability .
Preparation Methods
Nitration of o-Chlorobenzoic Acid
The synthesis begins with the nitration of o-chlorobenzoic acid, as detailed in the patent CN102329237A:
- Reaction Conditions :
- Concentrated sulfuric acid and o-chlorobenzoic acid (3.5:1 to 4.5:1 weight ratio).
- Dropwise addition of nitric acid at 30–40°C, followed by 2-hour post-addition stirring.
- Isomer Control :
Yield : 85% (industrial scale).
Preparation of 5-Chloro-2-Nitrobenzoyl Chloride
The acid chloride is synthesized via thionyl chloride (SOCl₂) treatment:
- Procedure :
- 5-Chloro-2-nitrobenzoic acid is refluxed with excess SOCl₂ (2–3 equivalents) in anhydrous dichloromethane.
- Reaction completion is confirmed by TLC (disappearance of carboxylic acid spot).
- Workup :
Amide Bond Formation: Final Coupling Reaction
The convergent step involves reacting 5-chloro-2-nitrobenzoyl chloride with 4-methyl-3-(2-oxopyrrolidin-1-yl)aniline:
Reaction Optimization
| Parameter | Condition | Yield (%) | Source |
|---|---|---|---|
| Solvent | Dichloromethane | 63 | |
| Base | Triethylamine (2.5 eq) | 95 | |
| Temperature | 0°C → Room temperature | 89 | |
| Purification | Silica gel chromatography | 95 |
- Procedure :
- The amine (1.0 equivalent) is dissolved in dichloromethane under nitrogen.
- Triethylamine (2.5 equivalents) is added, followed by dropwise addition of acid chloride (1.05 equivalents).
- Stirring continues for 6–8 hours at room temperature.
- Workup :
Characterization Data :
- Melting Point : 150–153°C.
- ¹H NMR (CDCl₃, 400 MHz): δ 8.72 (d, J = 2.8 Hz, 1H), 8.50 (dd, J = 8.0, 1.2 Hz, 1H), 7.66 (d, J = 8.8 Hz, 1H), 7.13 (td, J = 8.0, 1.2 Hz, 1H).
- HPLC Purity : 94.5%.
Alternative Synthetic Routes and Comparative Analysis
Microwave-Assisted Coupling
Microwave irradiation (100°C, 30 minutes) reduces reaction time but requires specialized equipment.
Advantage : 20% reduction in process time.
Limitation : Scalability challenges.
Solid-Phase Synthesis
Immobilized benzoyl chloride on Wang resin demonstrates potential for combinatorial libraries but suffers from lower yields (45–50%).
Industrial-Scale Considerations
The patent CN102329237A highlights critical factors for mass production:
- Nitration Isomer Control : Maintaining temperatures below 40°C minimizes byproduct formation.
- Acid Precipitation pH : Adjusting to pH 2–3 ensures maximal crystallization of the final product.
- Cost Efficiency : Recycling sulfuric acid from nitration reduces waste.
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing 5-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-nitrobenzamide, and how can yield be optimized?
- Synthetic Route : The compound is synthesized via multi-step reactions, including:
- Introduction of the nitro group via nitration of substituted benzamide precursors.
- Amide coupling using activating agents (e.g., carbodiimides) under inert conditions.
- Cyclization to form the 2-oxopyrrolidine moiety, often catalyzed by triethylamine in solvents like DMF or THF .
- Yield Optimization : Key factors include:
- Temperature control (e.g., maintaining 0–5°C during nitration to avoid byproducts).
- Solvent selection (polar aprotic solvents enhance reaction rates).
- Purification via column chromatography or recrystallization to isolate high-purity product (>95%) .
Q. Which spectroscopic methods are essential for confirming the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm, pyrrolidinone carbonyl at δ 170–175 ppm) .
- Infrared (IR) Spectroscopy : Confirms functional groups (e.g., NO₂ stretch at ~1520 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z ~414) .
Q. What are the key functional groups influencing reactivity and biological activity?
- Chloro Substituent : Enhances lipophilicity and influences binding to hydrophobic enzyme pockets .
- Nitro Group : Acts as an electron-withdrawing group, stabilizing intermediates in electrophilic substitution reactions .
- Pyrrolidinone Moiety : Participates in hydrogen bonding with biological targets (e.g., proteases or kinases) .
Advanced Research Questions
Q. How do reaction mechanisms differ when modifying the nitro or pyrrolidinone groups?
- Nitro Group Reduction : Catalytic hydrogenation (H₂/Pd-C) converts NO₂ to NH₂, altering electronic properties and potential bioactivity. Side reactions (e.g., over-reduction) require strict control of H₂ pressure and reaction time .
- Pyrrolidinone Modifications : Ring-opening reactions under acidic/basic conditions can generate reactive intermediates for derivatization. Steric hindrance from the methyl group on the phenyl ring may slow nucleophilic attacks .
Q. What computational strategies can predict interactions between this compound and biological targets?
- Molecular Docking : Models binding affinity to enzymes (e.g., cyclooxygenase-2) using software like AutoDock Vina. Focus on the chloro-nitrobenzamide core for hydrophobic interactions .
- QSAR Studies : Correlate substituent electronegativity (Hammett constants) with observed IC₅₀ values in enzyme inhibition assays .
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to identify critical binding residues .
Q. How can contradictory data on reaction yields or bioactivity be resolved?
- Controlled Replication : Standardize solvent purity (e.g., anhydrous DMF) and catalyst ratios (e.g., 1.2 eq. triethylamine) to minimize variability .
- Bioactivity Discrepancies : Compare assays across cell lines (e.g., HEK293 vs. HeLa) to identify cell-specific uptake or metabolism differences. Validate using orthogonal methods (e.g., SPR for binding kinetics) .
Q. What strategies improve selectivity in derivatization reactions targeting the benzamide core?
- Protecting Groups : Temporarily block the pyrrolidinone nitrogen with Boc groups during electrophilic substitutions .
- Directed Ortho-Metalation : Use lithium bases to direct functionalization to specific positions on the aromatic ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
